molecular formula C12H15N2O3PS B10762706 alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile CAS No. 217075-82-6

alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile

Cat. No.: B10762706
CAS No.: 217075-82-6
M. Wt: 298.30 g/mol
InChI Key: ATROHALUCMTWTB-OWBHPGMISA-N
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Description

Systematic IUPAC Name

The systematic IUPAC name for alpha-(((diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile is (Z)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide . This nomenclature reflects the compound's stereochemistry, functional groups, and substituent arrangement. The Z configuration indicates the spatial orientation of the oxime group relative to the cyanide substituent on the central carbon atom. The name systematically describes:

  • A benzene ring substituted with a carboximidoyl cyanide group
  • An O,O-diethyl phosphorothioate ester linked via an oxime bridge

The structural complexity arises from the combination of organophosphorus, oxime, and nitrile functionalities within a single molecule.

Common Synonyms and Tradenames

This compound is commercially recognized under multiple designations:

Synonym Type Examples Sources
Chemical Variants O,O-Diethyl α-cyanobenzylideneaminooxyphosphonothioate
ISO Common Name Phoxim
Trade Names Baythion, Valexon, Sebacil, Volaton
Alternative Formulations Benzeneacetonitrile, α-[[(diethoxyphosphinothioyl)oxy]imino]-

The diversity in nomenclature reflects its development history and regional registrations. For instance, Valexon and Sebacil denote specific veterinary formulations in European markets.

Registry Numbers

Key registry identifiers include:

Identifier Type Number Source
CAS Registry Number 14816-18-3
EC Number 238-887-3
UNII 6F5V775VPO
ChemSpider ID 25076

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

217075-82-6

Molecular Formula

C12H15N2O3PS

Molecular Weight

298.30 g/mol

IUPAC Name

(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide

InChI

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12-

InChI Key

ATROHALUCMTWTB-OWBHPGMISA-N

Isomeric SMILES

CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1

Canonical SMILES

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Ethyl Nitrite Intermediate Route

The conventional synthesis begins with the preparation of ethyl nitrite, a volatile intermediate formed by reacting industrial ethanol (C₂H₅OH) with sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) at 20–40°C. Ethyl nitrite is then introduced into an oxime reactor containing phenylacetonitrile (C₆H₅CH₂CN) and sodium hydroxide (NaOH) in ethanol. This step generates sodium 2-cyanobenzoxime (C₈H₅N₂O⁻Na⁺), a critical precursor.

The sodium 2-cyanobenzoxime is subsequently reacted with O,O-diethylthiophosphoryl chloride [(C₂H₅O)₂P(S)Cl] in the presence of triethylamine [(C₂H₅)₃N] as a catalyst. The reaction proceeds at 40–50°C for 1.5 hours, yielding phoxim crude oil with a purity of 87–92%. Key stoichiometric ratios include:

  • Phenylacetonitrile : 500 kg per ton of phoxim.

  • O,O-diethylthiophosphoryl chloride : 750 kg per ton.

This method achieves a yield of 94–96% under optimized conditions.

Catalytic Synthesis Innovations

Aqueous-Phase Catalysis

Tianjin Pesticide Factory developed a water-based catalytic method to reduce organic solvent use. Sodium 2-cyanobenzoxime (0.55 mol) in a 25% aqueous solution is reacted with O,O-diethylthiophosphoryl chloride (0.5 mol) at 45–50°C using triethylamine as a phase-transfer catalyst. The aqueous environment simplifies post-reaction separation, as the product forms an oily layer distinct from the aqueous phase. This approach achieves a 94–96% yield while eliminating flammable solvents.

Solvent-Free Industrial Adaptation

A patent by CN105732704A describes a solvent-free method leveraging waste sulfuric acid (H₂SO₄) from pyrethroid pesticide synthesis. Methyl nitrite (CH₃ONO) is generated in situ by reacting sodium nitrite with recycled H₂SO₄ and methanol (CH₃OH). The methyl nitrite then reacts with phenylacetonitrile in a lye medium (NaOH or KOH) to form sodium 2-cyanobenzoxime. Key advantages include:

  • Waste acid utilization : 4 tons of esterification wastewater repurposed per ton of phoxim.

  • Yield enhancement : 92.5% for diethylaluminum monochloride and 85% for phenylacetonitrile.

Reaction Optimization and Kinetics

Temperature and pH Sensitivity

Phoxim synthesis is highly sensitive to alkaline conditions. At pH 11.6, the hydrolysis half-life is 170 minutes, necessitating strict pH control during aqueous-phase reactions. Elevated temperatures (>50°C) accelerate decomposition, requiring precise thermal regulation.

Catalytic Efficiency

Triethylamine increases the nucleophilic substitution rate between sodium 2-cyanobenzoxime and O,O-diethylthiophosphoryl chloride. Catalytic loads as low as 0.5–1.0 mol% reduce reaction times by 30% compared to non-catalytic methods.

Industrial-Scale Production Workflows

Raw Material Consumption

ComponentQuantity (kg/ton phoxim)Source
Sodium nitrite (95%)400
Ethanol (95%)200
Phenylacetonitrile (96%)500
O,O-diethylthiophosphoryl chloride (90%)750

Waste Management Strategies

The CN105732704A patent introduces a closed-loop system for sodium sulfate (Na₂SO₄) recovery. Post-reaction wastewater is neutralized with alkali, cooled to 2–6°C, and centrifuged to isolate Na₂SO₄ crystals. Residual water is reused in sodium nitrite dissolution, reducing freshwater consumption by 40% .

Scientific Research Applications

Agricultural Applications

Insecticidal Properties
Alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile has been identified as an effective insecticide. Its efficacy is particularly notable against a range of economically significant pests, including:

  • Lepidopteran Species : Effective in controlling pests such as corn earworm and armyworms.
  • Soil Insects : Targets pests like wireworms and root weevils.
  • Aphids and Mites : Demonstrated effectiveness against aphids, leafhoppers, and spider mites.

The compound can be formulated with various adjuvants to enhance its performance, allowing for lower application rates while maintaining effectiveness. The recommended concentration for application typically ranges from 0.015% to 3.6% depending on the specific pest and crop type involved .

Environmental Impact Studies

Volatile Organic Compound Emissions
Research has indicated that this compound contributes to volatile organic compound (VOC) emissions when used in agricultural settings. This aspect is crucial for understanding its environmental impact, particularly regarding air quality and pollution levels in agricultural regions .

Case Studies

Case Study: Efficacy Against Specific Pests
A comprehensive case study was conducted to evaluate the effectiveness of this compound in controlling specific pest populations in cotton crops. The study involved:

  • Field Trials : Conducted across multiple locations, comparing the compound's performance against traditional insecticides.
  • Data Collection : Involves measuring pest populations before and after application, as well as assessing crop yield differences.

The results indicated a significant reduction in pest populations, leading to improved crop yields compared to untreated controls. These findings support the compound's potential as a sustainable pest management solution .

Summary of Key Findings

Application AreaDescriptionKey Findings
Agricultural InsecticideEffective against lepidopteran pests and soil insectsReduces pest populations significantly; enhances crop yields
Environmental ImpactContributes to VOC emissions in agricultural settingsImportant for air quality assessments; requires monitoring
Case StudiesField trials demonstrating efficacy in cotton cropsSignificant improvements over traditional methods observed

Mechanism of Action

The primary mechanism of action of alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phoxim belongs to the organophosphate class, which shares a mechanism of action involving acetylcholinesterase inhibition. However, its structural and functional distinctions from related compounds significantly influence its efficacy, toxicity, and environmental behavior. Below is a detailed comparison:

Organophosphate Insecticides

Compound Name Molecular Formula Key Structural Features Toxicity Profile Primary Use Key Differences from Phoxim
Phoxim C₁₂H₁₅N₂O₃PS Benzeneacetonitrile + phosphorothioate oxime Moderate acute toxicity Broad-spectrum insecticide High photolability; rapid degradation
Phosphamidon C₁₀H₁₉ClNO₅P Chlorovinyl dimethyl phosphate High acute toxicity (LD₅₀: 7–17 mg/kg in rats) Systemic insecticide Higher persistence; broader mammalian toxicity
Disulfoton C₈H₁₉O₂PS₃ Diethyl dithiophosphate + ethylthioethyl group High toxicity (LD₅₀: 2–12 mg/kg) Soil-applied systemic Greater soil persistence; higher bioaccumulation
  • Structural Insights: Unlike phosphamidon and disulfoton, phoxim’s benzeneacetonitrile moiety enhances its binding specificity to insect acetylcholinesterase, reducing non-target toxicity . Its oxime group (-N-O-) improves hydrolytic stability compared to purely ester-based organophosphates like malathion .

Carbamate and Oxime Derivatives

Compound Name Molecular Formula Chemical Class Toxicity Profile Primary Use Key Differences from Phoxim
Oxamyl C₇H₁₃N₃O₃S Carbamate Moderate toxicity (LD₅₀: 37 mg/kg) Nematicide, insecticide Reversible acetylcholinesterase inhibition; shorter residual activity
Oxabetrinil C₁₂H₁₂N₂O₃ Benzeneacetonitrile oxime Low toxicity Herbicide safener Lacks phosphorothioate group; non-insecticidal
  • Functional Contrast : Oxamyl, a carbamate, acts via reversible enzyme inhibition, making it less hazardous to mammals than phoxim. Oxabetrinil shares phoxim’s benzeneacetonitrile core but lacks the phosphorothioate group, rendering it inactive against insects .

Synergists and Adjuvants

Compound Name Molecular Formula Role Interaction with Phoxim Key Differences
Piperonyl Butoxide C₁₉H₃₀O₅ Cytochrome P450 inhibitor Enhances phoxim’s potency Non-insecticidal; used to potentiate OP efficacy

Biological Activity

alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile, a compound with the chemical formula C12H15N2O3PSC_{12}H_{15}N_{2}O_{3}PS, is a synthetic organophosphate derivative that has garnered attention for its biological activity, particularly in the context of pest control and potential toxicity. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its organophosphate structure, which is known for inhibiting acetylcholinesterase (AChE), an essential enzyme in neurotransmission. The inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in prolonged nerve signal transmission.

Organophosphates like this compound primarily function as AChE inhibitors. The mechanism involves the phosphorylation of serine residues in the active site of AChE, leading to enzyme inactivation. This results in:

  • Increased Acetylcholine Levels : Elevated levels of acetylcholine cause continuous stimulation of muscles and glands.
  • Neurotoxicity : Prolonged exposure can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes.

Toxicological Studies

Toxicological evaluations have demonstrated varying degrees of toxicity associated with this compound. The following table summarizes key findings from relevant studies:

Study ReferenceDose (mg/kg)ObservationsEffects
124Increased liver demethylase activityEnhanced metabolism
500Behavioral changes in rodentsNeurotoxic symptoms
250-1000Mortality observed in high dosesLethality and acute toxicity

Case Study 1: Acute Exposure

A study involving rats administered with this compound revealed significant neurotoxic effects at doses above 500 mg/kg. Symptoms included tremors and respiratory failure, leading to mortality within 48 hours post-exposure. This underscores the compound's potential risk as a pesticide.

Case Study 2: Chronic Exposure

Long-term exposure studies indicated that lower doses (50 mg/kg over 21 days) resulted in reversible cholinesterase inhibition but highlighted potential risks for chronic neurotoxicity. The recovery of cholinesterase activity was observed after a cessation period, suggesting the possibility for biological recovery upon discontinuation of exposure.

Environmental Impact

The compound's stability and persistence in the environment raise concerns regarding its ecological impact. Studies indicate that it can degrade through microbial action under specific conditions but may pose risks to non-target organisms during its application as a pesticide.

Q & A

Q. Critical Parameters :

  • Temperature control (<10°C) during phosphorylation to prevent side reactions.
  • Use of moisture-free solvents to avoid hydrolysis of the phosphorothioate group.

Which analytical techniques are effective for quantifying Phoxim in environmental samples?

Basic
Phoxim residues are quantified using:

  • GC-MS : Electron Impact (EI) mode with a DB-5MS column (30 m × 0.25 mm). Detection limit: 0.01 ppm.
  • HPLC-UV : C18 column, mobile phase acetonitrile/water (70:30), detection at 254 nm .

Table 1 : Comparison of Analytical Methods

MethodColumnLOD (ppm)Recovery (%)
GC-MSDB-5MS0.0185–95
HPLC-UVC180.0580–90

How does Phoxim’s electronic structure influence its reactivity as an acetylcholinesterase (AChE) inhibitor?

Advanced
The phosphorothioate group in Phoxim acts as a leaving group, enabling nucleophilic attack by AChE’s serine residue. Computational studies (DFT) reveal:

  • The thiophosphate moiety has a lower activation energy for hydrolysis compared to phosphate analogs, enhancing reactivity.
  • The oxime group stabilizes the transition state via hydrogen bonding with AChE’s catalytic triad .

Q. Methodological Approach :

  • Perform DFT calculations (e.g., Gaussian 16) to map electron density around the phosphorus atom.
  • Validate with kinetic assays using recombinant AChE isoforms.

What are the metabolic pathways of Phoxim in non-target organisms?

Advanced
In mammals, Phoxim undergoes:

  • Oxidative desulfuration : Catalyzed by cytochrome P450, forming the oxon metabolite (more toxic).
  • Hydrolysis : Esterases cleave the phosphoester bond, yielding diethyl phosphate and benzeneacetonitrile oxime.

Q. Key Differences in Insects :

  • Limited esterase activity in pests leads to bioactivation (oxon formation), while mammals detoxify via hydrolysis .

Q. Experimental Design :

  • Use 14^{14}C-labeled Phoxim in vitro with liver microsomes (rat vs. Spodoptera frugiperda).
  • Analyze metabolites via LC-QTOF-MS.

What physicochemical properties govern Phoxim’s environmental persistence?

Q. Basic

PropertyValueRelevance
Water solubility1.4 mg/L (20°C)Low mobility in aqueous environments
LogP3.2High bioaccumulation potential
Hydrolysis half-life (pH 7)14 daysModerate persistence in neutral soils

Data derived from experimental measurements and EPA guidelines .

How can conflicting data on Phoxim’s photodegradation kinetics be resolved?

Advanced
Discrepancies in reported half-lives (e.g., 2–10 hours under UV) arise from variations in light intensity, solvent systems, and oxygen availability. To resolve:

  • Standardize conditions : Use a solar simulator (AM1.5G spectrum) and monitor via UV-Vis spectroscopy.
  • Isotopic labeling : Track degradation pathways using 18^{18}O-labeled Phoxim and FTICR-MS .

What safety protocols are essential for handling Phoxim?

Q. Basic

  • PPE : Nitrile gloves, goggles, and Tyvek suits to prevent dermal exposure.
  • Ventilation : Use fume hoods during synthesis (vapor pressure: 1.33×103^{-3} kPa at 102°C).
  • Waste disposal : Neutralize with 10% NaOH before incineration .

What drives Phoxim’s selectivity for insect AChE over mammalian isoforms?

Advanced
Structural studies show:

  • Insect AChE has a narrower active site gorge, favoring smaller inhibitors like Phoxim.
  • Mammalian AChE possesses a peripheral anionic site that sterically hinders Phoxim binding.

Q. Methodology :

  • X-ray crystallography : Compare AChE-Phoxim complexes (e.g., PDB entries for Drosophila vs. human).
  • Mutagenesis : Introduce insect-specific residues (e.g., F330L) into human AChE to test affinity changes .

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